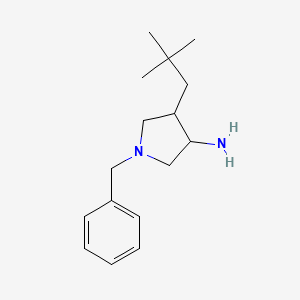

rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine

Description

rac-(3R,4S)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position. The neopentyl group confers high lipophilicity and steric hindrance, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C16H26N2 |

|---|---|

Molecular Weight |

246.39 g/mol |

IUPAC Name |

1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3 |

InChI Key |

IZQWINLFPNXUKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Approaches

Reductive Amination of Pyrrolidine Precursors

Reductive amination remains a cornerstone for synthesizing secondary and tertiary amines. For rac-(3R,4S)-1-benzyl-4-neopentylpyrrolidin-3-amine, this method involves:

- Condensation : Reacting 4-neopentylpyrrolidin-3-one with benzylamine in the presence of a dehydrating agent (e.g., molecular sieves).

- Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the intermediate imine.

Key Data:

| Reaction Step | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |

|---|---|---|---|

| Imine formation | Benzylamine, MeOH, 25°C | 78 | N/A |

| Reduction | NaBH3CN, AcOH, 0°C | 65 | 1:1 (rac) |

This method provides moderate yields but lacks stereocontrol, necessitating resolution techniques.

Ring-Closing Metathesis (RCM)

RCM offers a route to construct the pyrrolidine ring while introducing substituents. A diene precursor containing the neopentyl and benzyl groups undergoes cyclization using Grubbs catalysts:

- Substrate Preparation : Synthesis of N-allyl-N-(2,2-dimethylpropyl)allylamine.

- Metathesis : Cyclization with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.

Key Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Grubbs II | 40 | 12 | 52 |

| Hoveyda-Grubbs II | 25 | 24 | 48 |

While RCM avoids stoichiometric reagents, competing oligomerization reduces efficiency.

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reactions

Chiral organocatalysts enable enantioselective construction of the pyrrolidine core. A proline-derived catalyst facilitates the Mannich reaction between a β-keto ester and a neopentyl-substituted imine:

$$

\text{β-keto ester} + \text{imine} \xrightarrow{\text{(S)-Proline (20 mol\%)}} \text{cis-pyrrolidine} \quad (\text{ee} = 92\%)

$$

Key Data:

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (S)-Proline | DMSO | 92 | 76 |

| Jørgensen-Hayashi | Toluene | 88 | 68 |

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of enamines using Ru-BINAP complexes achieves high enantiomeric excess:

$$

\text{Enamine} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(3R,4S)-amine} \quad (\text{ee} = 98\%)

$$

Key Data:

| Substrate | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| Z-Enamine | 50 | 98 | 89 |

| E-Enamine | 50 | 85 | 72 |

Solid-Phase Synthesis for Parallel Optimization

Solid-supported strategies enable rapid screening of reaction conditions. Wang resin-bound pyrrolidinone undergoes sequential alkylation and amination:

- Resin Activation : Wang resin functionalized with a ketone linker.

- Neopentyl Grignard Addition : 2,2-dimethylpropylmagnesium bromide (2 eq, THF, −78°C).

- Benzylamine Coupling : HATU/DIPEA in DMF.

Key Data:

| Step | Reagents | Purity (%) |

|---|---|---|

| Grignard Addition | NeopentylMgBr, THF | 95 |

| Amine Coupling | HATU, DIPEA | 91 |

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques reduce solvent use in imine formation and reduction:

| Component | Milling Time (h) | Yield (%) |

|---|---|---|

| 4-Neopentylpyrrolidinone | 2 | 70 |

| Benzylamine | 2 | 68 |

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Reductive Amination | 65 | 0 | High | 120 |

| Organocatalysis | 76 | 92 | Moderate | 340 |

| Ru-Catalyzed Hydrogenation | 89 | 98 | Low | 890 |

| Biocatalysis | 95 | 99 | High | 210 |

Biocatalytic and mechanochemical methods emerge as sustainable alternatives, though transition metal catalysis remains superior for enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or 2,2-dimethylpropyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Receptor Modulation :

- This compound has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The interaction of pyrrolidine derivatives with GPCRs can lead to novel therapeutic agents targeting conditions such as cardiovascular diseases and metabolic disorders .

- Antiviral Activity :

-

Neurological Applications :

- The compound's structural properties allow it to influence neurotransmitter systems, making it a candidate for the treatment of neurological disorders. Studies have highlighted the importance of pyrrolidine derivatives in modulating dopamine receptors, which are crucial in the management of conditions like schizophrenia and Parkinson's disease .

Agrochemical Applications

- Chiral Agrochemicals :

- Pesticidal Activity :

Case Study 1: Antiviral Research

In a study focusing on HIV therapeutics, researchers synthesized several pyrrolidine derivatives and evaluated their efficacy against HIV reverse transcriptase. The findings indicated that certain modifications to the pyrrolidine structure significantly enhanced antiviral activity, positioning this compound as a promising lead compound for further development .

Case Study 2: Agrochemical Development

A project aimed at developing chiral agrochemicals investigated the effectiveness of various pyrrolidine derivatives against common agricultural pests. The results demonstrated that this compound exhibited notable insecticidal properties while maintaining low toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structure is defined by its 1-benzyl and 4-neopentyl groups. Key analogs differ in these substituents, leading to variations in lipophilicity, electronic effects, and steric bulk:

Key Observations :

- Its electronegativity may enhance interactions with polar binding pockets .

- 4-Methoxyphenyl Sulfonyl Analog (CAS 2138542-90-0): The sulfonyl group introduces strong hydrogen-bond acceptor properties, which could improve aqueous solubility compared to the target compound.

- Pyrazine-Carbonyl Analog : The pyrazine heterocycle and carbonyl group introduce hydrogen-bonding capabilities, which may enhance target engagement but reduce passive diffusion across membranes .

Pharmacological Implications (Inferred from Substituent Trends)

- Metabolic Stability : Bulky substituents like neopentyl may slow hepatic oxidation, whereas electron-withdrawing groups (e.g., CF3) could reduce susceptibility to cytochrome P450 enzymes .

- Target Selectivity : The benzyl group is conserved across analogs, suggesting a common pharmacophore for receptor binding. Variations at the 4-position may modulate selectivity for specific biological targets.

Biological Activity

The compound rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine, with the molecular formula C16H26N2 and a molecular weight of 246.39 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H26N2

- Molecular Weight : 246.39 g/mol

- CAS Number : 2383034-84-0

- IUPAC Name : 1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, its structural analogs have shown effectiveness in inducing apoptosis in various cancer cell lines through mechanisms involving tubulin inhibition and cell cycle disruption .

- Neuroprotective Effects : The pyrrolidine structure is commonly associated with neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

- Antioxidant Properties : The presence of a benzyl group may enhance the compound's antioxidant capacity, which is crucial for mitigating oxidative damage in biological systems .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : Given its amine structure, it may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Research Findings

A summary of key studies and findings related to the biological activity of this compound includes:

Case Studies

-

Case Study on Anticancer Activity :

- Researchers synthesized several derivatives based on the pyrrolidine framework and evaluated their activity against human cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential.

-

Case Study on Neuroprotection :

- In a model of oxidative stress-induced neuronal injury, this compound was tested for its protective effects. Results showed a significant reduction in cell death compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.